N~2~-methyl-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

Description

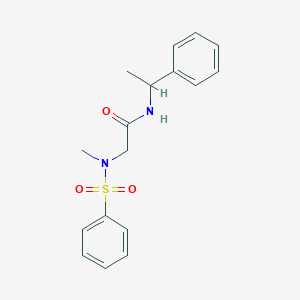

N²-Methyl-N-(1-phenylethyl)-N²-(phenylsulfonyl)glycinamide is a synthetic glycinamide derivative characterized by a unique substitution pattern:

- N-position: A 1-phenylethyl group (providing steric bulk and lipophilicity).

- N²-position: A methyl group and a phenylsulfonyl moiety (contributing to electron-withdrawing and hydrogen-bonding properties).

Its structural complexity allows for diverse interactions in biological systems, making it a candidate for medicinal chemistry optimization.

Properties

IUPAC Name |

2-[benzenesulfonyl(methyl)amino]-N-(1-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-14(15-9-5-3-6-10-15)18-17(20)13-19(2)23(21,22)16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOXKRUIOGGJRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

N~2~-methyl-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is a synthetic compound with potential therapeutic applications. This compound features a glycinamide backbone that is modified with a methyl group, a phenylethyl group, and a phenylsulfonyl group, which contribute to its unique biological activities. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of two sulfonyl groups, which are significant for biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The phenylsulfonyl group enhances binding affinity to specific enzymes and receptors, potentially modulating their activity. This compound may exhibit effects similar to other sulfonamide derivatives, influencing pathways such as:

- Enzyme Inhibition: The compound has been studied for its inhibitory effects on aldose reductase, an enzyme involved in glucose metabolism and implicated in diabetic complications .

- Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures possess antimicrobial properties, making them candidates for further research in treating infections.

In Vitro Studies

Research has demonstrated that this compound exhibits notable biological activity in various assays. Below is a summary of findings from relevant studies:

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Diabetes Management: A study investigated the compound's role in inhibiting aldose reductase, which could mitigate complications associated with diabetes. Results indicated a significant reduction in polyol accumulation in diabetic rat models.

- Cancer Research: In vitro experiments showed that the compound could induce apoptosis in breast cancer cells, suggesting its potential as an anticancer agent. Further studies are needed to elucidate the underlying mechanisms.

- Antimicrobial Efficacy: The compound was tested against various bacterial strains, demonstrating potent activity against resistant strains of Staphylococcus aureus, indicating its possible use as an antibiotic.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential use in drug conjugates, particularly in cancer therapy. The incorporation of phenylsulfonyl groups enhances the compound's ability to interact with biological targets, improving selectivity and efficacy.

Case Study: Anticancer Drug Conjugates

A significant application of N~2~-methyl-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is its role in peptide-based multiple-drug delivery vehicles. These conjugates exhibit significant anti-tumor activities while reducing toxicity levels in various cancers, including ovarian and breast cancer. The targeting moiety allows for selective delivery to cancer cells, minimizing side effects associated with traditional chemotherapy .

Table 1: Summary of Anticancer Activity

| Cancer Type | Compound Used | Efficacy | Reference |

|---|---|---|---|

| Ovarian | GRN1005 | High | |

| Breast | Octreotide-PTX | Moderate | |

| Endometrial | SST Conjugates | High |

Drug Delivery Systems

The compound's structure allows it to serve as a versatile platform for drug delivery. By conjugating various therapeutic agents to the glycinamide backbone, researchers can create targeted therapies that release drugs at specific sites within the body.

Case Study: Targeted Drug Delivery

Research has shown that conjugating this compound with paclitaxel (PTX) enhances the drug's cytotoxicity towards cancer cells that overexpress specific receptors. This targeted approach not only improves therapeutic outcomes but also reduces systemic toxicity .

Table 2: Comparison of Drug Delivery Systems

| Delivery System | Targeting Moiety | Bioactive Agent | Release Profile |

|---|---|---|---|

| SST Conjugates | SSTR2 Inhibitor | Camptothecin | Controlled |

| Octreotide-PTX | Somatostatin Analog | Paclitaxel | Sustained |

| GRN1005 | Angiopeptin-2 | Paclitaxel | Rapid |

Research Findings and Insights

Recent studies have highlighted the compound's potential in reducing multidrug resistance (MDR) in cancer therapy. By utilizing receptor-specific targeting mechanisms, these drug conjugates can circumvent common barriers associated with traditional chemotherapy.

Insights from Recent Research

- Mechanism of Action : The compound functions by binding to receptors overexpressed on tumor cells, facilitating internalization and subsequent release of cytotoxic agents within the cell .

- Clinical Relevance : Ongoing clinical assessments are evaluating the effectiveness of these conjugates in patients with advanced solid tumors, particularly those with brain metastases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs and their biological or physicochemical properties:

Key Comparative Insights

Electronic and Steric Effects

- Fluorine and Chlorine Substituents : Compounds like N²-(2-fluorophenyl)-... () and N-(3-chloro-2-methylphenyl)-... () introduce halogen atoms that enhance electron-withdrawing effects and metabolic stability. These modifications may improve binding affinity to hydrophobic enzyme pockets.

- Methoxy and Phenoxy Groups: The 4-methoxyphenyl () and 4-phenoxyphenyl () substituents increase solubility via polar interactions, contrasting with the target compound’s phenylsulfonyl group, which prioritizes hydrogen bonding.

Lipophilicity and Pharmacokinetics

Research Findings and Implications

Structure-Activity Relationship (SAR) Trends

- N-Substituents : Bulky groups (e.g., 1-phenylethyl) improve target selectivity but may reduce synthetic yields due to steric hindrance.

- N²-Substituents : Sulfonyl groups are critical for TLR activation, while methyl or nitro groups modulate electron density and metabolic stability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N²-methyl-N-(1-phenylethyl)-N²-(phenylsulfonyl)glycinamide, and what are the critical reaction conditions?

- Answer : The synthesis typically involves multi-step organic reactions, including sulfonylation of the glycine backbone, alkylation of the amine group, and coupling reactions. Key steps include:

- Sulfonylation : Introducing the phenylsulfonyl group using N-sulfonylating agents under basic conditions (e.g., pyridine or triethylamine as a base) .

- Methylation : Selective methylation at the N²-position using methyl iodide or dimethyl sulfate in aprotic solvents like DMF .

- Coupling : Amide bond formation between the modified glycine derivative and 1-phenylethylamine, often mediated by coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI .

Q. How is the structural integrity and purity of the compound validated during synthesis?

- Answer : Analytical techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl and sulfonyl groups) and stereochemistry .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. What are the solubility and formulation considerations for in vitro biological assays?

- Answer :

- Solubility : Tested in DMSO (primary solvent) with co-solvents like PEG-400 or cyclodextrins for aqueous dilution .

- Stability : Assessed via pH-dependent degradation studies (e.g., 24-hour stability in PBS at 37°C) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence the compound’s biological activity?

- Answer : Structure-Activity Relationship (SAR) studies compare analogs with:

- Phenyl Group Variations : Electron-withdrawing (e.g., nitro) vs. electron-donating (e.g., methoxy) substituents on the phenylsulfonyl moiety, evaluated via in vitro enzyme inhibition assays .

- Alkyl Chain Modifications : Replacing 1-phenylethyl with bulkier groups (e.g., benzyl) to assess steric effects on target binding .

- Methodology : IC₅₀ determination using fluorescence polarization assays and computational docking (e.g., AutoDock Vina) to predict binding poses .

Q. What strategies resolve discrepancies in biological activity data across different experimental batches?

- Answer :

- Orthogonal Assays : Confirm activity using both cell-based (e.g., cytotoxicity) and biochemical (e.g., enzymatic) assays .

- Batch Analysis : Compare impurity profiles (HPLC) and crystallinity (PXRD) to rule out polymorphic effects .

- Control Experiments : Include reference compounds (e.g., known inhibitors) to validate assay conditions .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Answer :

- Molecular Docking : Using software like Schrödinger Suite or GOLD to model binding to active sites (e.g., SARS-CoV-2 Nsp3 macrodomain) .

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .

- Validation : Co-crystallization with target proteins (e.g., X-ray diffraction at 1.8 Å resolution) .

Q. What synthetic strategies optimize reaction yields while minimizing byproduct formation?

- Answer :

- Catalyst Screening : Evaluate palladium catalysts (e.g., Pd(OAc)₂) for coupling efficiency .

- Solvent Optimization : Use polar aprotic solvents (e.g., acetonitrile) to enhance reaction rates .

- Stepwise Purification : Combine liquid-liquid extraction (e.g., ethyl acetate/water) with size-exclusion chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.